(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside
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Overview
Description
(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside is a phenolic glycoside compound with the molecular formula C34H42O19 and a molecular weight of 754.69 g/mol . This compound is known for its antidepressant-like effects on hippocampal neuronal plasticity and neurotrophic signal pathways in chronic mild stress . It is also referred to as 3,6’-Disinapoylsucrose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside typically involves the reaction of sinapic acid with sucrose under suitable reaction conditions . This reaction can be achieved by heating and stirring sinapic acid with sucrose in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis process described above can be scaled up for industrial production by optimizing reaction conditions and using appropriate industrial equipment.
Chemical Reactions Analysis
Types of Reactions
(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phenolic derivatives, while reduction may produce various alcohols .
Scientific Research Applications
(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside involves its interaction with neuronal plasticity and neurotrophic signaling pathways . The compound exerts its effects by modulating the expression of neurotrophic factors and enhancing synaptic plasticity in the hippocampus .
Comparison with Similar Compounds
Similar Compounds
- β-D-(3-O-sinapoyl)-fructofuranosyl-α-D-(6-O-sinapoyl)-glucopyranoside
- β-D-(3-O-(3,4,5-trimethoxycinnamoyl))-fructofuranosyl-α-D-(6-O-(p-hydroxybenzoyl))-glucopyranoside
- 1,5-anhydro-(6-O-(3,4,5-trimethoxycinnamoyl))-D-glucitol
Uniqueness
(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside is unique due to its dual sinapoyl groups attached to both the fructofuranosyl and glucopyranosyl moieties . This structural feature contributes to its distinct chemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIJMQWMMZEFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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